molecular formula C18H16O5 B2655221 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622359-97-1

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Cat. No.: B2655221
CAS No.: 622359-97-1
M. Wt: 312.321
InChI Key: CQJKTHBUESRUTA-DHDCSXOGSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a furan ring and a benzofuran core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with a benzofuran derivative under basic conditions to form the furan-2-ylmethylene intermediate. This intermediate is then subjected to esterification with pivalic acid in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives. For instance, derivatives with similar furan and benzofuran moieties have been shown to exhibit significant antifungal and antibacterial activities. The presence of specific substituents can enhance these properties, making them candidates for further development as antimicrobial agents .

Antiviral Potential

The compound's structure suggests potential as an antiviral agent. Research into related furan derivatives has identified them as inhibitors of viral proteases, including those associated with SARS-CoV-2. This opens avenues for the development of new antiviral therapeutics based on the structural framework of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives .

Anti-inflammatory Properties

Compounds derived from benzofuran structures have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .

Synthesis of Novel Derivatives

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, leading to the creation of novel derivatives with potentially enhanced biological activities. For example, ultrasound-assisted synthesis methods have been employed to generate new arylpropene derivatives from related benzofuran compounds .

Green Chemistry Applications

Recent advancements in synthetic methodologies emphasize the importance of sustainability. The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives using environmentally friendly techniques aligns with green chemistry principles. These methods often involve fewer reagents and milder conditions, thereby reducing waste and energy consumption .

Development of Functional Materials

The unique properties of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives make them suitable for applications in materials science. Their ability to form stable films and coatings can be exploited in various industrial applications, including electronics and photonics .

Photovoltaic Applications

Research has indicated that compounds with furan and benzofuran structures can be integrated into organic photovoltaic devices. Their electronic properties may enhance light absorption and charge transport, contributing to improved efficiency in solar energy conversion technologies .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityIdentified significant antifungal activity in related benzofuran derivatives .
Study BAntiviral PotentialDemonstrated effectiveness against SARS-CoV-2 protease inhibitors using furan-based compounds .
Study COrganic SynthesisDeveloped a novel ultrasonic method for synthesizing arylpropene derivatives from benzofurans .
Study DMaterials ScienceExplored the use of furan-based compounds in organic photovoltaic devices, showing enhanced efficiency .

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed biological activities. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate stands out due to its combined structural features of both furan and benzofuran rings. This unique combination enhances its reactivity and broadens its range of applications in scientific research and industry .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a furan ring, a benzofuran moiety, and an ester functional group, which may contribute to its reactivity and biological activity. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 288.29 g/mol. The structural complexity arises from the combination of aromatic systems and functional groups that may influence its pharmacological properties.

Structural Features

FeatureDescription
Furan RingContributes to electron delocalization and reactivity
Benzofuran MoietyEnhances biological interaction potential
Ester Functional GroupMay affect solubility and bioavailability

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar furan and benzofuran structures have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by structural analogs that have shown efficacy in reducing inflammation markers in vitro. For example, certain benzofuran derivatives have been linked to the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antioxidant Activity Study : A study conducted on related benzofuran compounds demonstrated a significant reduction in malondialdehyde levels in cellular models exposed to oxidative stress, indicating effective antioxidant properties.
  • Antimicrobial Evaluation : In vitro tests revealed that derivatives of (Z)-2-(furan-2-ylmethylene)-3-oxo exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of similar compounds showed a decrease in TNF-alpha production in macrophage cell lines, highlighting the potential therapeutic applications of this class of compounds in inflammatory diseases.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-18(2,3)17(20)22-12-6-7-13-14(10-12)23-15(16(13)19)9-11-5-4-8-21-11/h4-10H,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJKTHBUESRUTA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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